N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide
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Overview
Description
The compound “N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide” is a complex organic molecule. It contains an isoxazole ring, a thiophene ring, and a sulfonamide group, which are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an isoxazole ring attached to a thiophene ring via a sulfonamide linkage. The 2,5-diethoxyphenyl group would be attached to the nitrogen of the isoxazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The isoxazole and thiophene rings, as well as the sulfonamide group, could potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, stability, and reactivity would be influenced by the presence of the isoxazole, thiophene, and sulfonamide groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide involves the reaction of 2,5-diethoxybenzoyl chloride with 5-amino-4-(thiophen-2-yl)isoxazole in the presence of a base to form N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-carboxamide, which is then reacted with sulfuryl chloride to form the final product.", "Starting Materials": [ "2,5-diethoxybenzoic acid", "thiophene-2-carboxylic acid", "thionyl chloride", "5-amino-4-(thiophen-2-yl)isoxazole", "triethylamine", "sulfuryl chloride" ], "Reaction": [ "1. 2,5-diethoxybenzoic acid is converted to 2,5-diethoxybenzoyl chloride using thionyl chloride.", "2. 5-amino-4-(thiophen-2-yl)isoxazole is reacted with triethylamine in anhydrous DMF to form the corresponding base.", "3. The base is then added dropwise to a solution of 2,5-diethoxybenzoyl chloride in anhydrous DMF at 0°C and the mixture is stirred at room temperature for 12 hours.", "4. The resulting N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-carboxamide is isolated by filtration and washed with cold ethanol.", "5. N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-carboxamide is then reacted with sulfuryl chloride in the presence of a base to form the final product, N-(2,5-diethoxyphenyl)-4-isoxazol-5-ylthiophene-2-sulfonamide.", "6. The final product is purified by recrystallization from ethanol." ] } | |
CAS No. |
1251695-29-0 |
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-16-8-10-20(12-17(16)2)31-27(33)22-15-28-23-11-9-18(13-21(23)25(22)30-31)26(32)29-14-19-6-4-5-7-24(19)34-3/h4-13,15,30H,14H2,1-3H3,(H,29,32) |
InChI Key |
QCCXENTUDKFGAI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC)C |
solubility |
not available |
Origin of Product |
United States |
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